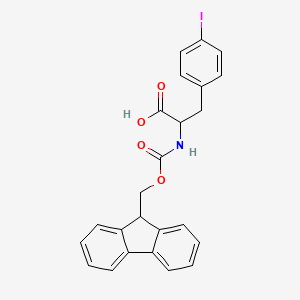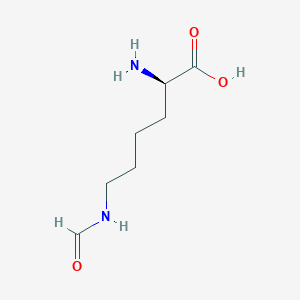![molecular formula C16H19BO2 B12816401 (4'(Tert-butyl)-[1,1'-biphenyl]-3-yl)boronicacid](/img/structure/B12816401.png)
(4'(Tert-butyl)-[1,1'-biphenyl]-3-yl)boronicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4’(Tert-butyl)-[1,1’-biphenyl]-3-yl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound is notable for its tert-butyl group attached to the biphenyl structure, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4’(Tert-butyl)-[1,1’-biphenyl]-3-yl)boronic acid typically involves the reaction of 1-bromo-4-tert-butylbenzene with a boron-containing reagent such as tributyl borate. This reaction is often carried out in the presence of a catalyst like palladium, which facilitates the formation of the boronic acid group. The reaction conditions usually include a solvent like tetrahydrofuran (THF) and a base such as potassium carbonate to neutralize the reaction mixture .
Industrial Production Methods
On an industrial scale, the production of (4’(Tert-butyl)-[1,1’-biphenyl]-3-yl)boronic acid may involve similar synthetic routes but optimized for larger quantities. This can include continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques like recrystallization or chromatography ensures the final product’s quality.
Chemical Reactions Analysis
Types of Reactions
(4’(Tert-butyl)-[1,1’-biphenyl]-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group to a boronate ester or other oxidized forms.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in the Suzuki-Miyaura coupling, the product is a biphenyl derivative with new substituents on the aromatic rings .
Scientific Research Applications
(4’(Tert-butyl)-[1,1’-biphenyl]-3-yl)boronic acid has several applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs, which have potential therapeutic applications.
Medicine: Research into boronic acids has shown promise in developing treatments for diseases like cancer and diabetes.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which (4’(Tert-butyl)-[1,1’-biphenyl]-3-yl)boronic acid exerts its effects involves its ability to form stable complexes with various molecules. The boronic acid group can interact with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The tert-butyl group can influence the compound’s steric and electronic properties, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenylboronic acid: Similar in structure but lacks the biphenyl component.
4,4’-Di-tert-butylbiphenyl: Contains two tert-butyl groups but lacks the boronic acid functionality.
Uniqueness
(4’(Tert-butyl)-[1,1’-biphenyl]-3-yl)boronic acid is unique due to its combination of a boronic acid group with a biphenyl structure and a tert-butyl substituent. This combination imparts specific chemical properties that make it valuable in various applications, particularly in organic synthesis and material science .
Properties
Molecular Formula |
C16H19BO2 |
|---|---|
Molecular Weight |
254.1 g/mol |
IUPAC Name |
[3-(4-tert-butylphenyl)phenyl]boronic acid |
InChI |
InChI=1S/C16H19BO2/c1-16(2,3)14-9-7-12(8-10-14)13-5-4-6-15(11-13)17(18)19/h4-11,18-19H,1-3H3 |
InChI Key |
OIQVCULZOVLZRS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CC=C(C=C2)C(C)(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



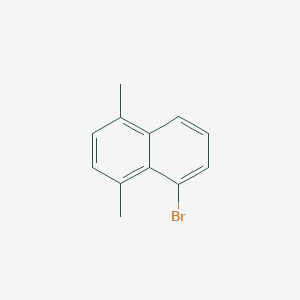
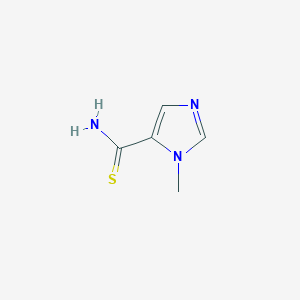
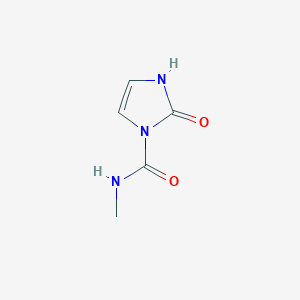
![N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid](/img/structure/B12816342.png)

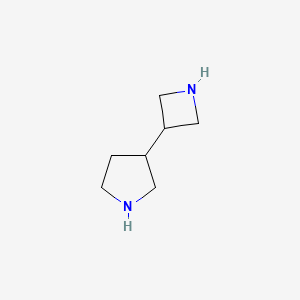
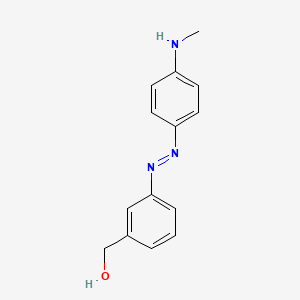
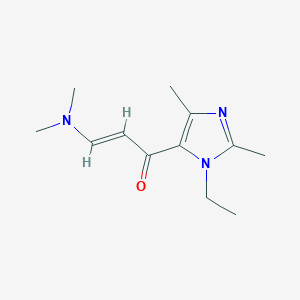
![2-amino-1-ethyl-1H-benzo[d]imidazol-5-ol](/img/structure/B12816386.png)

![N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B12816396.png)
